5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride
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Overview
Description
5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound with the formula C10H14N4O2・HCl . It is used for research and development .
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of this compound is 258.7 . The chemical formula is C10H14N4O2・HCl .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pyridine Hydrodenitrogenation
The study by Raghuveer, Thybaut, and Marin (2016) discusses the kinetics of gas-phase pyridine hydrodenitrogenation over a sulphided NiMo/γ-Al2O3 catalyst. This process includes the hydrogenation of pyridine into piperidine, followed by denitrogenation via piperidine ring opening. This study is significant for understanding the chemical transformations involving piperidine derivatives like 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride in catalytic reactions (Raghuveer, Thybaut, & Marin, 2016).
Nitroxyl Radical Development
Kinoshita et al. (2009) developed various functional nitroxyl radicals, focusing on stability towards Ascorbic Acid (AsA). This research highlights the use of piperidine-based nitroxyl radicals, which are relevant to the study of this compound in the context of antioxidant applications and radical polymerization (Kinoshita et al., 2009).
Amines and Thiols Reaction Study
Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols. The study provides insights into the reactivity of nitrogen-containing compounds like this compound, which could be relevant in synthesizing various pharmaceuticals (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
Asymmetric Carbon-Carbon Bond Formations
Johnson et al. (2002) explored asymmetric carbon-carbon bond formations in conjugate additions, leading to the synthesis of substituted piperidines. This research underlines the importance of piperidine derivatives in the field of organic synthesis, which is relevant to the chemical applications of this compound (Johnson, Jang, Slafer, Curtis, & Beak, 2002).
Safety and Hazards
The safety data sheet for 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride provides first-aid measures for various exposure scenarios . For example, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If on skin, all contaminated clothing should be taken off immediately and the skin should be rinsed with water .
properties
IUPAC Name |
5-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c15-14(16)9-1-2-10(12-7-9)13-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWBIZJCBWAVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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